molecular formula C10H11Cl B3315805 3-(2-Chloro-6-methylphenyl)-1-propene CAS No. 951895-25-3

3-(2-Chloro-6-methylphenyl)-1-propene

Cat. No.: B3315805
CAS No.: 951895-25-3
M. Wt: 166.65 g/mol
InChI Key: FRDOHJOLQKXCGL-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-methylphenyl)-1-propene: is an organic compound characterized by the presence of a chloro-substituted methylphenyl group attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-6-methylphenyl)-1-propene typically involves the reaction of 2-chloro-6-methylphenyl derivatives with propene under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes. These methods often utilize catalysts like palladium or platinum to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-6-methylphenyl)-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Chloro-6-methylphenyl)-1-propene is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. They are tested for efficacy and safety in treating various diseases .

Industry: Industrially, this compound is used in the manufacture of specialty chemicals, including polymers and resins. Its unique chemical properties make it valuable in producing materials with specific characteristics .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2-Chloro-6-methylphenyl isocyanate
  • 2-Chloro-6-methylphenyl hydrazone
  • 2-Chloro-6-methylphenyl aniline

Comparison: Compared to these similar compounds, 3-(2-Chloro-6-methylphenyl)-1-propene is unique due to its propene chain, which imparts different chemical reactivity and biological activity. The presence of the propene group allows for additional reactions such as polymerization and cross-linking, making it more versatile in industrial applications .

Properties

IUPAC Name

1-chloro-3-methyl-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-3-5-9-8(2)6-4-7-10(9)11/h3-4,6-7H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDOHJOLQKXCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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